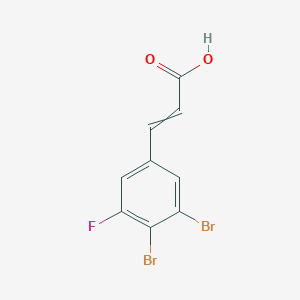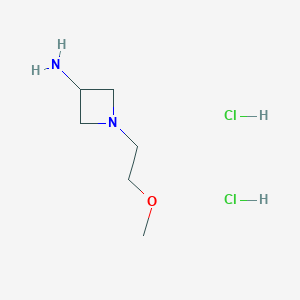
2-fluoro-N-methoxy-N-methylcyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-fluoro-N-methoxy-N-methylcyclopropane-1-carboxamide is a chemical compound with the molecular formula C6H10FNO2 and a molecular weight of 147.15 g/mol . This compound is characterized by the presence of a cyclopropane ring substituted with a fluoro group, a methoxy group, and a methyl group attached to a carboxamide functional group.
Analyse Chemischer Reaktionen
2-fluoro-N-methoxy-N-methylcyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions. Common reagents and conditions for these reactions would depend on the desired transformation and the specific functional groups involved.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying the effects of fluorinated compounds on biological systems.
Medicine: Exploration of its pharmacological properties and potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The specific mechanism of action for 2-fluoro-N-methoxy-N-methylcyclopropane-1-carboxamide is not well-documented. its effects would likely involve interactions with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the precise molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
2-fluoro-N-methoxy-N-methylcyclopropane-1-carboxamide can be compared with other cyclopropane derivatives and fluorinated compounds. Similar compounds include:
- cis-2-Fluoro-N-methoxy-N-methylcyclopropane-carboxylate
- This compound analogs with different substituents The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
1706439-42-0 |
|---|---|
Molekularformel |
C6H10FNO2 |
Molekulargewicht |
147.15 g/mol |
IUPAC-Name |
2-fluoro-N-methoxy-N-methylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C6H10FNO2/c1-8(10-2)6(9)4-3-5(4)7/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
QHFDQGGIAVWDQC-UHFFFAOYSA-N |
SMILES |
CN(C(=O)C1CC1F)OC |
Kanonische SMILES |
CN(C(=O)C1CC1F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2,5,6-Trimethoxypyridin-3-yl)methylidene]hydroxylamine](/img/structure/B1413682.png)




![{1-[2-(4-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid](/img/structure/B1413690.png)
![[1-(2-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1413691.png)





![[(3R,4s,6s)-4,6-diacetoxy-5-fluoro-2-methyl-tetrahydropyran-3-yl] acetate](/img/structure/B1413701.png)
